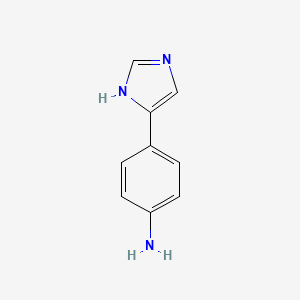

![molecular formula C12H19N5O3 B1298307 4-tert-Butylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid CAS No. 626223-45-8](/img/structure/B1298307.png)

4-tert-Butylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of triazine derivatives often involves condensation reactions and cyclization steps. For instance, the synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a related compound, was achieved through the condensation of an ester with 4-tert-butylphenol followed by cyclodehydration and hydrolysis . Similarly, tert-butyl 2-(7-bromo-3-tert-butyl-8-R-4-oxopyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl)acetates underwent cascade reactions with alkyl lithiums to form triazine derivatives . These methods suggest that the synthesis of "4-tert-Butylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid" might also involve multi-step reactions including condensation and cyclization.

Molecular Structure Analysis

The molecular structure of triazine derivatives is often confirmed using spectroscopic methods and X-ray crystallography. For example, the structure of a chromene-2-carboxylic acid derivative was confirmed by spectroscopy and X-ray crystallographic analysis . Similarly, the structures of synthesized triazine compounds were confirmed by IR and NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction . These techniques would likely be applicable in analyzing the molecular structure of "4-tert-Butylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid".

Chemical Reactions Analysis

The reactivity of triazine derivatives with various electrophilic agents has been studied, indicating a range of possible chemical reactions. For instance, 7-R-3-tert-butyl-4-oxo-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carboxylic acids reacted with different electrophiles to yield various functionalized products . This suggests that "4-tert-Butylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid" could also undergo electrophilic substitution reactions, potentially leading to a variety of derivatives.

Physical and Chemical Properties Analysis

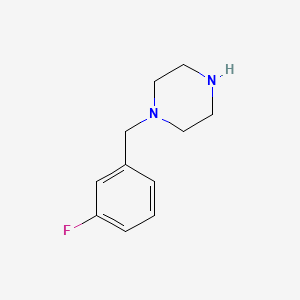

The physical and chemical properties of triazine derivatives can be inferred from their molecular structure and intermolecular interactions. For example, a tert-butyl piperazine carboxylate derivative crystallized in the monoclinic system, with molecules linked through weak intermolecular interactions and aromatic π–π stacking . These findings suggest that "4-tert-Butylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid" may also exhibit specific crystalline properties and intermolecular interactions, influencing its physical state and solubility.

Aplicaciones Científicas De Investigación

Subheading Toxicity of Antifouling Biocide Derivatives on Marine Species

The degradation of Irgarol 1051, a common antifouling biocide, into its major degraded product, M1, exhibits different levels of toxicity to marine primary producers like cyanobacteria and diatom species. The study suggests that the parent compound, Irgarol, shows higher toxicity compared to its degradant, M1. This finding emphasizes the environmental impact and ecotoxicity of such compounds and their degradation products in coastal waters, affecting a range of marine autotrophs, including microalgae, macroalgae, and cyanobacteria (Zhang et al., 2008).

Triazine Scaffold in Medicinal Chemistry

Subheading Biological Significance of Triazine Compounds

Triazines, including isomers like 1,3,5-triazine, play a crucial role in medicinal chemistry due to their diverse biological activities. They have been the core structure in the development of various drugs with a wide spectrum of pharmacological effects. These effects range from antimicrobial and anti-inflammatory to more targeted actions such as antitumor and antiviral activities. The versatility of the triazine nucleus makes it a significant entity for future drug development (Verma et al., 2019).

Application in Drug Synthesis and Environmental Impact

Subheading Role of Carboxylic Acids in Drug Synthesis and Environmental Concerns

Levulinic acid (LEV), derived from biomass, is highlighted for its potential in drug synthesis due to its carboxyl and carbonyl functional groups. LEV and its derivatives offer a cost-effective and cleaner approach to drug synthesis, showcasing versatility in pharmaceutical applications. Moreover, the ecological footprint and endocrine interference of compounds like 4-tert-Octylphenol, related to the discussed chemical structure, raise concerns about environmental pollution and toxicities, highlighting the importance of understanding their environmental impact and interference pathways (Zhang et al., 2021; Olaniyan et al., 2020).

Propiedades

IUPAC Name |

4-(tert-butylamino)-6-morpholin-4-yl-1,3,5-triazine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N5O3/c1-12(2,3)16-10-13-8(9(18)19)14-11(15-10)17-4-6-20-7-5-17/h4-7H2,1-3H3,(H,18,19)(H,13,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYHIPRJWQJAKKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=NC(=NC(=N1)C(=O)O)N2CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20359042 |

Source

|

| Record name | BAS 07119533 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-tert-Butylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid | |

CAS RN |

626223-45-8 |

Source

|

| Record name | BAS 07119533 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[(5-methylfuran-2-carbonyl)amino]benzoate](/img/structure/B1298232.png)

![3-[(E)-(4-fluorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B1298234.png)

![4-[(4-Fluoro-3-nitrophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1298236.png)

![2-[[4-(2-methylpropoxy)benzoyl]amino]acetic Acid](/img/structure/B1298271.png)